molecular formula C17H18OS B14505448 3-Methyl-1-phenyl-2-(phenylsulfanyl)butan-1-one CAS No. 63620-78-0

3-Methyl-1-phenyl-2-(phenylsulfanyl)butan-1-one

Cat. No.: B14505448
CAS No.: 63620-78-0
M. Wt: 270.4 g/mol
InChI Key: WTTXNOLTWBSJJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-phenyl-2-(phenylsulfanyl)butan-1-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a phenyl group and a phenylsulfanyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenyl-2-(phenylsulfanyl)butan-1-one can be achieved through several synthetic routes. One common method involves the use of Grignard reagents. For example, the reaction of a phenylmagnesium bromide with a suitable carbonyl compound can yield the desired ketone . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation or recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenyl-2-(phenylsulfanyl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-Methyl-1-phenyl-2-(phenylsulfanyl)butan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenyl-2-(phenylsulfanyl)butan-1-one involves its interaction with specific molecular targets. The phenylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-phenyl-2-butanone: Lacks the phenylsulfanyl group, making it less reactive in certain substitution reactions.

    3-Methyl-1-(phenylsulfanyl)butan-2-ol: Contains an alcohol group instead of a ketone group, affecting its reactivity and applications.

Uniqueness

The presence of both a phenyl and a phenylsulfanyl group in 3-Methyl-1-phenyl-2-(phenylsulfanyl)butan-1-one makes it unique

Properties

CAS No.

63620-78-0

Molecular Formula

C17H18OS

Molecular Weight

270.4 g/mol

IUPAC Name

3-methyl-1-phenyl-2-phenylsulfanylbutan-1-one

InChI

InChI=1S/C17H18OS/c1-13(2)17(19-15-11-7-4-8-12-15)16(18)14-9-5-3-6-10-14/h3-13,17H,1-2H3

InChI Key

WTTXNOLTWBSJJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)C1=CC=CC=C1)SC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.